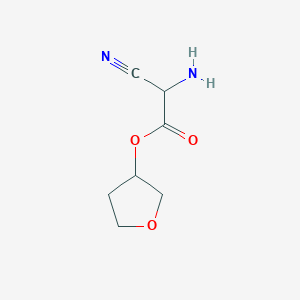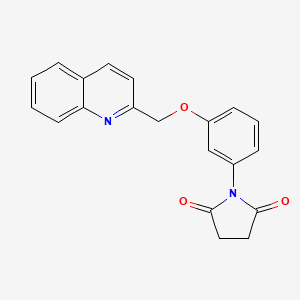
Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- is a chemical compound that belongs to the class of organic compounds known as succinimides. These compounds are characterized by the presence of a succinimide group, which is a cyclic imide. Succinimides have a wide range of applications in organic synthesis, pharmaceuticals, and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- typically involves the reaction of succinic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to facilitate the formation of the imide ring .
Industrial Production Methods
Industrial production of succinimides often involves the thermal decomposition of ammonium succinate. This method is efficient and yields high-purity succinimide products. The process involves heating ammonium succinate to high temperatures, resulting in the formation of succinimide and the release of ammonia gas .
化学反应分析
Types of Reactions
Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinolinyl derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinolinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinolinyl derivatives and reduced forms of the original compound. These products have significant applications in pharmaceuticals and organic synthesis .
科学研究应用
Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other industrial materials
作用机制
The mechanism of action of Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of indoleamine 2,3-dioxygenase (IDO-1), which is involved in cancer immunotherapy .
相似化合物的比较
Similar Compounds
Ethosuximide: Another succinimide used as an anticonvulsant.
Phensuximide: Similar in structure and used for similar therapeutic purposes.
Methsuximide: Also used as an anticonvulsant with a similar mechanism of action.
Uniqueness
What sets Succinimide, N-(m-(2-quinolinylmethoxy)phenyl)- apart from these similar compounds is its unique quinolinylmethoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a therapeutic agent and its versatility in organic synthesis .
属性
CAS 编号 |
105785-67-9 |
|---|---|
分子式 |
C20H16N2O3 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
1-[3-(quinolin-2-ylmethoxy)phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H16N2O3/c23-19-10-11-20(24)22(19)16-5-3-6-17(12-16)25-13-15-9-8-14-4-1-2-7-18(14)21-15/h1-9,12H,10-11,13H2 |
InChI 键 |
SLNDCNUKPLAIJS-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC=C2)OCC3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



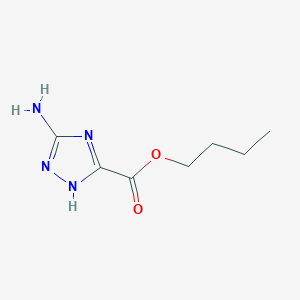
![2-(Chloromethyl)-7-(methylthio)benzo[d]oxazole](/img/structure/B12872099.png)
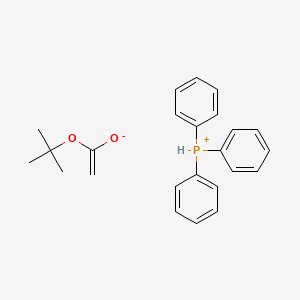
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B12872114.png)
![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxamide](/img/structure/B12872125.png)

![5-Ethyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12872133.png)
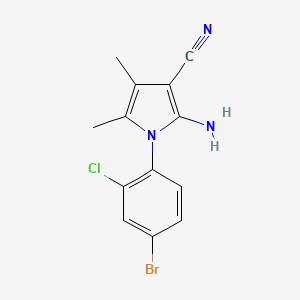
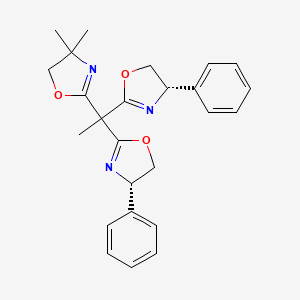
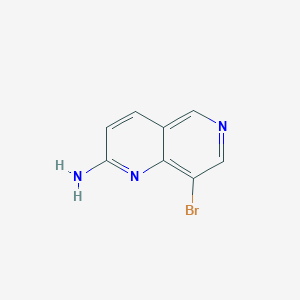
![4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B12872173.png)
